molecular formula C10H20Cl2N4O B12312952 Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride

Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride

Cat. No.: B12312952
M. Wt: 283.20 g/mol
InChI Key: DTEKJPZABGOKET-UHFFFAOYSA-N
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Description

Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride is a sophisticated chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel kinase inhibitors. Its core structure incorporates a 1,3,4-oxadiazole ring, a privileged scaffold known for its diverse biological activities and its role as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and binding affinity in drug candidates [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7281080/]. The molecule's integration of a piperidine ring and a tertiary amine group makes it a versatile building block for constructing compounds that target adenosine triphosphate (ATP)-binding sites, such as those found in Janus kinases (JAKs). This specific structural motif is highly relevant for researchers working on the synthesis of analogs of approved JAK inhibitors, including Ruxolitinib, where similar fragments are critical for potent enzyme inhibition [Link: https://go.drugbank.com/drugs/DB08877]. Consequently, this dihydrochloride salt is primarily utilized in lead optimization studies to explore structure-activity relationships (SAR), improve physicochemical properties, and develop new therapeutic agents for immune-mediated and inflammatory diseases. Its value lies in its ability to serve as a key precursor for generating targeted libraries of small molecules for high-throughput screening and pharmacological evaluation.

Properties

Molecular Formula

C10H20Cl2N4O

Molecular Weight

283.20 g/mol

IUPAC Name

N,N-dimethyl-1-(5-piperidin-2-yl-1,3,4-oxadiazol-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C10H18N4O.2ClH/c1-14(2)7-9-12-13-10(15-9)8-5-3-4-6-11-8;;/h8,11H,3-7H2,1-2H3;2*1H

InChI Key

DTEKJPZABGOKET-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NN=C(O1)C2CCCCN2.Cl.Cl

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazide Intermediates

The most prevalent route to 1,3,4-oxadiazoles involves cyclodehydration of acylhydrazides using dehydrating agents. For the target compound, the hydrazide precursor is synthesized by condensing a carboxylic acid derivative with hydrazine. For example, reaction of 2-(piperidin-2-yl)acetic acid hydrazide with dimethylaminomethyl carbonyl chloride in the presence of phosphorus oxychloride ($$POCl_3$$) yields the oxadiazole ring.

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran ($$THF$$)
  • Temperature: 0–5°C for hydrazide formation; 80–100°C for cyclization
  • Catalyst: $$POCl3$$ or $$H2SO_4$$

Alternative Cyclization Methods

Microwave-assisted synthesis and ultrasound-promoted reactions have emerged as efficient alternatives. Microwave irradiation at 150°C for 10–15 minutes accelerates cyclization, reducing side products compared to conventional heating.

Incorporation of the Piperidine Moiety

Nucleophilic Substitution at the Oxadiazole Ring

The piperidin-2-yl group is introduced via nucleophilic substitution at position 5 of the oxadiazole. Pre-functionalization of the oxadiazole with a leaving group (e.g., chlorine) enables displacement by piperidine-2-carboxylic acid derivatives.

Example Protocol:

  • Chlorination of the oxadiazole intermediate using $$PCl5$$ in $$CH2Cl_2$$.
  • Reaction with piperidine-2-boronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, Na₂CO₃, 80°C).

Reductive Amination for Side-Chain Installation

The dimethylaminomethyl group is appended via reductive amination of formaldehyde with dimethylamine in the presence of sodium cyanoborohydride ($$NaBH_3CN$$). This step is performed post-cyclization to avoid interference with reactive intermediates.

Dihydrochloride Salt Formation

Acid-Base Titration for Salt Precipitation

The free base is dissolved in anhydrous ethanol and treated with concentrated hydrochloric acid ($$HCl$$) at 0°C. Gradual addition ensures controlled crystallization, yielding the dihydrochloride salt with >95% purity.

Optimization Parameters:

  • Molar Ratio: 1:2.2 (free base:HCl)
  • Crystallization Solvent: Ethanol-diethyl ether (3:1)
  • Yield: 80–85% after recrystallization.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors enhances scalability and safety. A two-step flow system integrates cyclization and salt formation, achieving a throughput of 5 kg/day with minimal waste generation.

Green Chemistry Approaches

Substitution of $$POCl_3$$ with biodegradable ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) reduces environmental impact. Solvent recovery systems further improve sustainability.

Analytical Characterization

Spectroscopic Validation

  • $$^1H$$ NMR (400 MHz, D₂O): δ 3.45 (s, 6H, N(CH₃)₂), 3.20–3.10 (m, 1H, piperidine-H), 2.95–2.85 (m, 2H, CH₂).
  • HPLC Purity: 99.2% (C18 column, 0.1% TFA in acetonitrile/water).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar oxadiazole ring and chair conformation of the piperidine moiety. Hydrogen bonding between the amine groups and chloride ions stabilizes the crystal lattice.

Challenges and Mitigation Strategies

Intermediate Instability

The hydrazide intermediate is prone to oxidation, necessitating inert atmosphere handling and addition of antioxidants like butylated hydroxytoluene (BHT).

Regioselectivity in Cyclization

Competing 1,2,4-oxadiazole formation is suppressed by using electron-deficient acylating agents and low-temperature conditions.

Chemical Reactions Analysis

Types of Reactions

Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced properties .

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the potential anticancer properties of oxadiazole derivatives, including those similar to Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride. For instance:

  • Cytotoxicity Studies : Research indicates that compounds with oxadiazole structures exhibit significant cytotoxic activity against various cancer cell lines. In particular, derivatives have shown promising results against human leukemia and breast cancer cell lines, outperforming traditional chemotherapeutics like doxorubicin in some cases .
CompoundCancer Cell LineIC50 Value (µM)
Compound AMCF-7 (Breast)0.48
Compound BHCT-116 (Colon)0.19

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.

Antimicrobial Properties

Oxadiazole derivatives have also been explored for their antimicrobial activities. Studies indicate that certain compounds within this class can inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for the precise incorporation of functional groups critical for its biological activity. Understanding the mechanism of action is crucial for optimizing its pharmacological profile. This compound likely interacts with specific cellular targets, inducing apoptosis in cancer cells through pathways involving caspase activation and cell cycle arrest .

Case Study 1: Anticancer Efficacy

In a study by Mironov et al., several oxadiazole derivatives were synthesized and tested against various cancer cell lines. Notably, compounds similar to this compound showed enhanced cytotoxicity compared to standard treatments. The most potent derivatives induced apoptosis effectively in MCF-7 cells at sub-micromolar concentrations .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of oxadiazole derivatives against gram-positive and gram-negative bacteria. Results indicated that certain modifications in the piperidine ring significantly enhanced antibacterial activity, highlighting the importance of structural optimization in developing effective antimicrobial agents .

Mechanism of Action

The mechanism of action of Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride involves its interaction with specific molecular targets. The piperidine ring may interact with receptors or enzymes, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride can be contextualized against analogous 1,3,4-oxadiazole derivatives and dihydrochloride salts. Below is a detailed analysis:

Structural and Physicochemical Comparisons

Key Differentiators

Substituent Effects: The piperidin-2-yl group in the target compound introduces a rigid, lipophilic bicyclic structure, contrasting with the furan-2-yl (LMM11) or 4-nitrophenyl () groups, which confer aromaticity and polarizability. Piperidine derivatives often exhibit enhanced blood-brain barrier penetration compared to non-cyclic amines . The dimethylaminomethyl side chain in the target compound provides moderate basicity (pKa ~8–9), whereas sulfamoyl (LMM5/LMM11) or nitrophenyl () groups increase acidity or electron-deficient character, altering binding affinity .

Salt Form and Solubility :

  • Dihydrochloride salts (target compound, ) generally improve aqueous solubility compared to free bases. For example, the target compound’s solubility in polar solvents likely exceeds that of neutral analogs like LMM5/LMM11, which require DMSO for dissolution .

Biological Activity :

  • While antifungal data exist for LMM5/LMM11 (), the target compound’s activity remains uncharacterized in the provided evidence. However, piperidine-containing oxadiazoles are frequently explored as kinase inhibitors or antimicrobial agents due to their conformational rigidity .

Cyclopropanamine () imposes steric constraints that may limit rotational freedom compared to the dimethylamine group in the target compound .

Biological Activity

Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications for drug development based on current research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C10H20Cl2N4O
  • Molecular Weight : 283.20 g/mol
  • CAS Number : 1803604-12-7

The compound features a piperidine ring attached to an oxadiazole moiety, which is known for its diverse biological activities. The presence of two hydrochloride groups enhances its solubility in water, making it suitable for various pharmacological applications .

Anticancer Properties

Research indicates that compounds containing oxadiazole moieties often exhibit anticancer properties. A study on oxadiazole derivatives revealed that they can inhibit various cancer cell lines with significant potency. For instance, certain derivatives showed IC50 values as low as 2.76 µM against ovarian adenocarcinoma cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) .

Antimicrobial and Anti-inflammatory Effects

Oxadiazole derivatives have also been investigated for their antimicrobial and anti-inflammatory effects. Studies suggest that these compounds can inhibit bacterial growth and reduce inflammation markers in vitro, showcasing their potential as therapeutic agents against infections and inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymes : Compounds with oxadiazole structures have shown inhibitory activity against key enzymes involved in cancer progression and inflammation, such as histone deacetylases (HDACs) and cyclooxygenases (COX) .
  • Interaction with Receptors : Some studies suggest that oxadiazole derivatives may act as agonists or antagonists at various receptors involved in cellular signaling pathways, potentially leading to altered cellular responses .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful.

Compound NameStructureKey Features
N,N-Dimethyl-5-(piperidin-4-yloxy)-1,2,4-oxadiazolC11H18N4OSimilar oxadiazole structure but different substitution pattern
5-(Piperidin-2-yloxy)-1,3,4-thiadiazolC10H14N4SContains thiadiazole; potential differences in activity
N,N-DimethylbenzamideC10H13NLacks heterocyclic structures; used as an analgesic

The unique combination of piperidine and oxadiazole in Dimethyl({[5-(piperidin-2-y-l)-1,3,4-oxadiazol-2-y-l]methyl})amine dihydrochloride may confer distinct pharmacological properties not found in similar compounds .

Future Directions and Research Implications

Further research is essential to fully elucidate the biological activity of Dimethyl({[5-(piperidin-2-y-l)-1,3,4-oxadiazol-2-y-l]methyl})amine dihydrochloride. Potential areas for exploration include:

  • In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile.
  • Mechanistic Studies : Investigating the specific pathways and targets affected by this compound.
  • Structure–Activity Relationship (SAR) Studies : Exploring modifications to enhance potency and selectivity against specific diseases.

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